

Propioxatin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propioxatin A*

Cat. No.: B15587233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propioxatin A is a naturally occurring dipeptide derivative isolated from the fermentation broth of the actinomycete *Kitasatosporia setae*. It has garnered scientific interest due to its potent and specific inhibitory activity against enkephalinase B (also known as dipeptidyl peptidase III). This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting enkephalinase B, **Propioxatin A** effectively increases the concentration and prolongs the action of enkephalins, which play a crucial role in pain modulation and other neurological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of **Propioxatin A**.

Chemical Structure and Properties

Propioxatin A is an N-acyl-L-prolyl-L-valine derivative with a hydroxamic acid functional group. The N-acyl moiety is α -propylsuccinic acid β -hydroxamic acid. The stereochemistry of the N-acyl portion has been determined to be S.

Chemical Name: (2S)-N-((2S,4R)-1-((S)-1-hydroxy-1-oxobutan-2-yl)-4-hydroxypyrrolidine-2-carbonyl)-L-valine

Molecular Formula: C₁₇H₂₉N₃O₆[\[1\]](#)

Physicochemical Properties

Detailed experimental physicochemical data for **Propioxatin A** is not widely available in publicly accessible literature. The following table includes its molecular weight and other properties that can be calculated or are reported in literature.

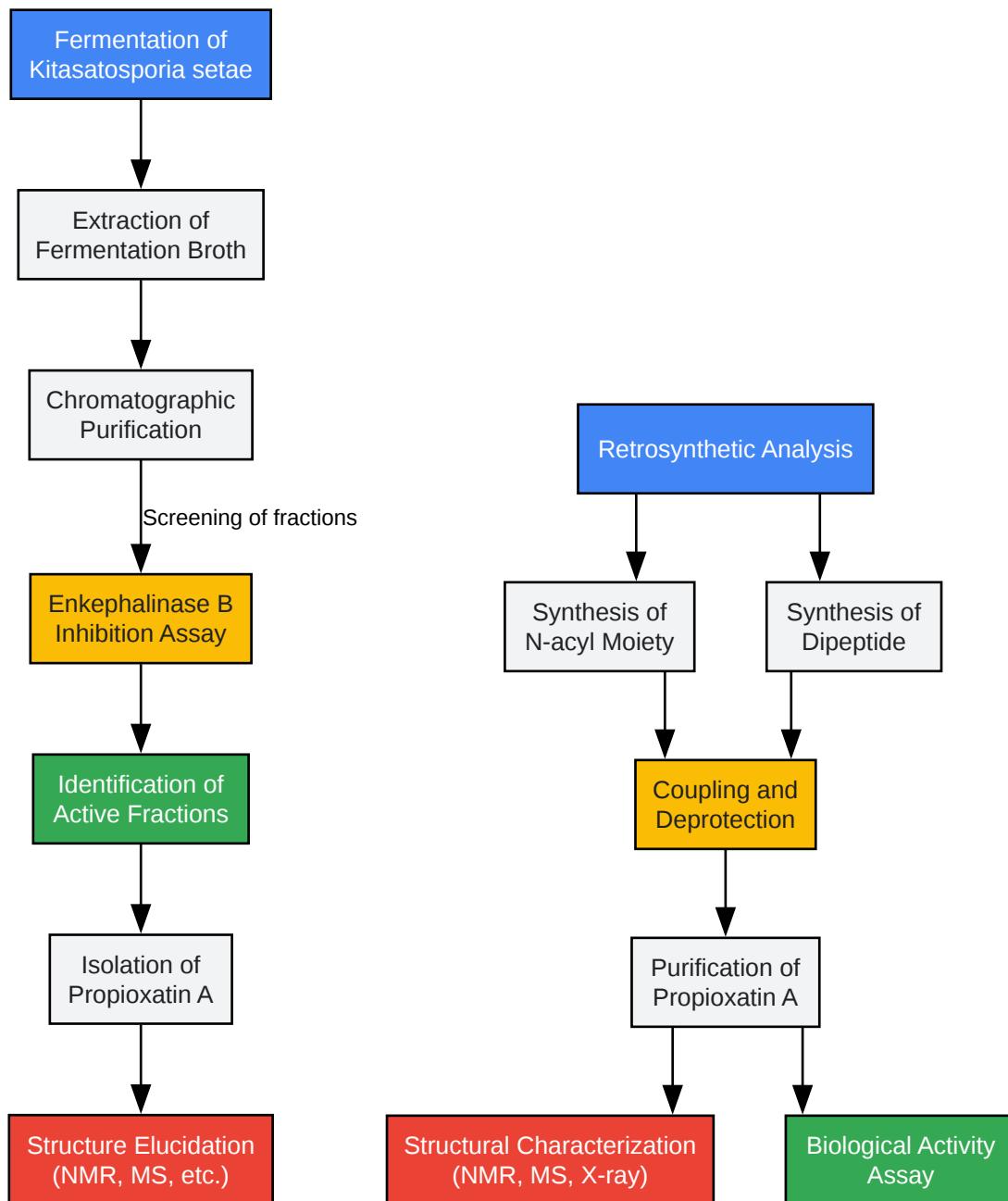
Property	Value	Source
Molecular Weight	371.43 g/mol	Calculated
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Solubility	Not specified in available literature	-
pKa	Not specified in available literature	-

Biological Activity and Mechanism of Action

Propioxatin A is a potent and highly specific inhibitor of enkephalinase B.^[2] This enzyme is a metallo-dipeptidyl aminopeptidase that selectively cleaves the Gly-Gly bond of enkephalins. The inhibitory activity of **Propioxatin A** is attributed to its hydroxamic acid group, which is essential for coordinating with the metal ion (likely zinc) in the active site of enkephalinase B. The proline and valine residues of **Propioxatin A** also play a crucial role in its potent and specific binding to the enzyme.

By inhibiting enkephalinase B, **Propioxatin A** prevents the degradation of enkephalins. These endogenous opioid peptides, such as Met-enkephalin and Leu-enkephalin, bind to opioid receptors (primarily δ -opioid receptors) in the central and peripheral nervous systems. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in analgesic and other neuromodulatory effects.

Quantitative Biological Data


The following table summarizes the known quantitative biological data for **Propioxatin A**.

Parameter	Value	Enzyme	Source
K _i	1.3×10^{-8} M	Enkephalinase B	[2]

Signaling Pathway

The mechanism of action of **Propioxatin A** is indirect, involving the potentiation of endogenous enkephalin signaling. The diagram below illustrates the downstream signaling cascade following the inhibition of enkephalinase B by **Propioxatin A** and the subsequent activation of opioid receptors by enkephalins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of propioxatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Propioxatin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587233#chemical-structure-and-properties-of-propioxatin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com